molecular formula C14H11BrN2O2S B12488130 N-(4-bromo-3-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

N-(4-bromo-3-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B12488130
M. Wt: 351.22 g/mol
InChI Key: HJUJLJRUXVPJCN-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide is an organic compound belonging to the benzothiazole family This compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, along with an amine group and a benzothiazole ring system The 1,1-dioxide indicates the presence of two oxygen atoms double-bonded to the sulfur atom in the benzothiazole ring

Preparation Methods

The synthesis of N-(4-bromo-3-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-methylaniline with 2-aminobenzenesulfonamide under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or acetonitrile, and may involve heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

N-(4-bromo-3-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium thiolate, leading to the formation of substituted derivatives.

    Cyclization: The compound can undergo cyclization reactions to form various heterocyclic compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is known to inhibit enzymes such as topoisomerase II and protein kinases, leading to the disruption of DNA replication and cell signaling pathways. This results in the inhibition of cancer cell growth and proliferation. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

N-(4-bromo-3-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a bromine atom, methyl group, and benzothiazole ring, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H11BrN2O2S

Molecular Weight

351.22 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C14H11BrN2O2S/c1-9-8-10(6-7-12(9)15)16-14-11-4-2-3-5-13(11)20(18,19)17-14/h2-8H,1H3,(H,16,17)

InChI Key

HJUJLJRUXVPJCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32)Br

Origin of Product

United States

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